1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further linked to a 4-methylphenyl group. Such structural complexity is designed to enhance pharmacological properties, including binding affinity and metabolic stability.
Synthesis: The compound can be synthesized via Buchwald–Hartwig amination (for triazole-amine formation) or multi-component reactions using azide-alkyne cycloaddition under microwave-assisted conditions .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-6-8-12(9-7-11)17-20-18(26-22-17)15-16(19)24(23-21-15)13-4-3-5-14(10-13)25-2/h3-10H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJARVCLGHLRHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the triazole and oxadiazole scaffolds. Both structural components are known for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring connected to an oxadiazole moiety, which is known to enhance biological activity through various mechanisms. The presence of methoxy and methyl phenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Research has shown that derivatives of oxadiazoles exhibit a wide range of biological activities by targeting key enzymes involved in cancer proliferation. The mechanisms include:
- Inhibition of Enzymes : Compounds like this one can inhibit enzymes such as thymidylate synthase, histone deacetylases (HDAC), and topoisomerase II, which are crucial for DNA replication and repair in cancer cells .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and promoting morphological changes typical of programmed cell death .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, leading to increased sub-G1 populations indicative of apoptosis .
Biological Activity Data
The following table summarizes the biological activity findings related to similar compounds and their effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Caspase activation, apoptosis induction |
| Compound B | HeLa | 34 | Inhibition of HDACs |
| Compound C | MCF-7 | 69 | Telomerase inhibition |
| Target Compound | Various Cancer Lines | ~92.4 | Inhibition of multiple enzymes |
Case Studies
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- Anticancer Activity : A study demonstrated that 1,3,4-oxadiazole derivatives showed significant cytotoxicity against human cancer cell lines such as HCT-116, HeLa, and MCF-7 with IC50 values below 100 μM . The most active compounds were noted for their ability to induce apoptosis and inhibit key enzymes involved in cell proliferation.
- Structural Modifications : Research indicates that modifications to the oxadiazole structure can enhance anticancer activity. For instance, introducing different substituents on the oxadiazole ring has been shown to improve selectivity and potency against specific cancer types .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation. A specific study highlighted that certain oxadiazole derivatives achieved an IC50 value as low as 20 nM against HDAC-1, indicating potent anticancer activity .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 8.2 | HDAC inhibition |
| Compound B | 10.5 | HDAC inhibition |
| Compound C | 12.1 | HDAC inhibition |
Antimicrobial Properties
The triazole ring in this compound has been linked to antimicrobial activity. Studies have reported that triazole derivatives can exhibit significant antibacterial and antifungal effects. For example, a compound structurally similar to 1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine showed effectiveness against various pathogenic bacteria and fungi .
Pesticidal Activity
Compounds featuring oxadiazole and triazole structures have been investigated for their pesticidal properties. Research indicates that these compounds can act as effective agents against pests such as aphids and whiteflies. The incorporation of the methoxy and methyl groups enhances their lipophilicity, improving their penetration into pest organisms .
Table 2: Pesticidal Efficacy of Related Compounds
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| Compound D | Aphids | 85 |
| Compound E | Whiteflies | 78 |
Synthesis of Functional Materials
The unique structural features of this compound allow for its use in synthesizing functional materials such as polymers and nanocomposites. The presence of the triazole ring can enhance the thermal stability and mechanical properties of these materials. Recent studies have focused on incorporating such compounds into polymer matrices to improve their performance in various applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal synthesized several derivatives of the 1,2,4-oxadiazole framework and tested their anticancer effects on human cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly increased cytotoxicity against breast cancer cells.
Case Study 2: Agricultural Field Trials
Field trials conducted with a formulation containing this compound demonstrated a marked reduction in pest populations compared to untreated controls. This study provided evidence for its potential use as an eco-friendly pesticide alternative.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Analogs with Different Heterocyclic Cores
- 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine : Formula: C₁₄H₁₄N₄S Features: Thiazole-pyrazole hybrid; sulfur atom improves π-π stacking.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., CF₃ ) : Increase membrane permeability but may reduce solubility.
- Electron-Donating Groups (e.g., OCH₃ ) : Enhance solubility and hydrogen-bonding capacity, critical for target engagement.
- Bulkier Substituents (e.g., benzodioxol ) : May limit blood-brain barrier penetration but improve protein binding.
Structural Insights
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
